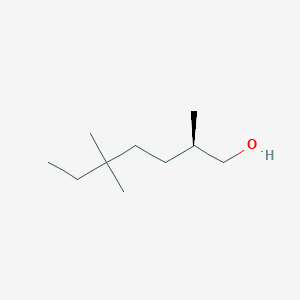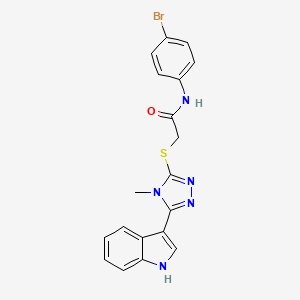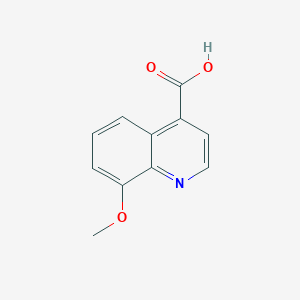
(E)-4,6-Dichlor-2-styrylpyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4,6-Dichloro-2-styrylpyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions and a styryl group at the 2nd position of the pyrimidine ring The (E)-configuration indicates that the styryl group is in the trans configuration relative to the pyrimidine ring
Wissenschaftliche Forschungsanwendungen
(E)-4,6-Dichloro-2-styrylpyrimidine has several scientific research applications, including:
-
Medicinal Chemistry:
Anticancer Agents: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Antimicrobial Agents: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
-
Materials Science:
Organic Semiconductors: The compound’s electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Photovoltaic Materials:
-
Biological Research:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms and to develop enzyme inhibitors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,6-dichloro-2-styrylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with a suitable styrene derivative under basic conditions. One common method is the Heck reaction, which is a palladium-catalyzed coupling reaction. The general reaction scheme is as follows:
Heck Reaction:
Industrial Production Methods: Industrial production of (E)-4,6-dichloro-2-styrylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-4,6-Dichloro-2-styrylpyrimidine can undergo various chemical reactions, including:
-
Substitution Reactions:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The styryl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
-
Oxidation and Reduction Reactions:
Oxidation: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The styryl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, thiols, bases (e.g., sodium hydroxide), solvents (e.g., ethanol)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas with a palladium catalyst)
Major Products:
- Substituted pyrimidines (e.g., 4,6-diamino-2-styrylpyrimidine)
- Oxidized products (e.g., 4,6-dichloro-2-(2-formylphenyl)pyrimidine)
- Reduced products (e.g., 4,6-dichloro-2-ethylpyrimidine)
Wirkmechanismus
The mechanism of action of (E)-4,6-dichloro-2-styrylpyrimidine depends on its specific application:
-
Anticancer Activity:
Molecular Targets: The compound targets specific enzymes involved in DNA replication and cell division, such as topoisomerases.
Pathways Involved: It interferes with the DNA replication process, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
-
Antimicrobial Activity:
Molecular Targets: The compound targets bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It interferes with the synthesis of essential cellular components, such as proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
(E)-4,6-Dichloro-2-styrylpyrimidine can be compared with other similar compounds, such as:
-
4,6-Dichloro-2-phenylpyrimidine:
Similarity: Both compounds have chlorine atoms at the 4th and 6th positions and a phenyl group at the 2nd position.
Difference: The styryl group in (E)-4,6-dichloro-2-styrylpyrimidine provides additional electronic and steric effects, making it more reactive in certain chemical reactions.
-
4,6-Dichloro-2-vinylpyrimidine:
Similarity: Both compounds have chlorine atoms at the 4th and 6th positions and a vinyl group at the 2nd position.
Difference: The styryl group in (E)-4,6-dichloro-2-styrylpyrimidine provides a larger conjugated system, enhancing its electronic properties.
-
4,6-Dichloro-2-(2-thienyl)pyrimidine:
Similarity: Both compounds have chlorine atoms at the 4th and 6th positions and a heteroaryl group at the 2nd position.
Difference: The styryl group in (E)-4,6-dichloro-2-styrylpyrimidine provides different electronic and steric effects compared to the thienyl group.
Eigenschaften
IUPAC Name |
4,6-dichloro-2-[(E)-2-phenylethenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2/c13-10-8-11(14)16-12(15-10)7-6-9-4-2-1-3-5-9/h1-8H/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCSGSRXYDRKP-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(4R,5'R,6R,7S,8S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2383503.png)


![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate](/img/structure/B2383506.png)


![2-(4-chlorophenyl)-N-cyclohexyl-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2383512.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)
![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383515.png)



